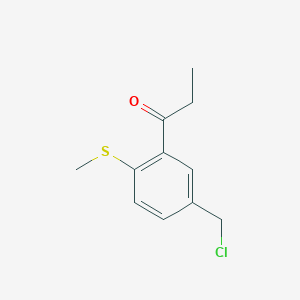

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

Description

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a chloromethyl group at the 5-position and a methylthio (-SMe) group at the 2-position.

Propriétés

Formule moléculaire |

C11H13ClOS |

|---|---|

Poids moléculaire |

228.74 g/mol |

Nom IUPAC |

1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H13ClOS/c1-3-10(13)9-6-8(7-12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3 |

Clé InChI |

UYZFJBCUOBJTMP-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=CC(=C1)CCl)SC |

Origine du produit |

United States |

Méthodes De Préparation

Core Reaction Sequence

The synthesis typically follows a three-stage protocol:

- Phenylpropanone backbone formation via Friedel-Crafts acylation.

- Methylthio group introduction using methanethiol or dimethyl disulfide under basic conditions.

- Chloromethylation at the para position relative to the ketone group.

A representative route from patent literature involves:

- Step 1 : Acylation of 2-(methylthio)toluene with propionyl chloride in dichloromethane using aluminum trichloride (AlCl₃) as a Lewis acid.

- Step 2 : Sulfur methylation via nucleophilic substitution with methyl iodide in dimethylformamide (DMF) at 60°C.

- Step 3 : Chloromethylation using paraformaldehyde and hydrogen chloride (HCl) gas in toluene at 5–10°C, achieving 74–82% yield.

Chloromethylation Optimization

Critical parameters for the chloromethylation step (Step 3) include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Minimizes di-/tri-chloromethyl byproducts |

| HCl Gas Flow Rate | 0.5–1.0 L/min | Prevents local overheating |

| Reaction Time | 6–10 hours | Balances conversion vs. decomposition |

| Solvent | Toluene > Hexane | Enhances substrate solubility |

Industrial-scale implementations utilize continuous HCl sparging systems with real-time GC monitoring to terminate reactions at <5% residual starting material. Post-reaction workup involves neutralization with aqueous sodium bicarbonate (NaHCO₃), phase separation, and solvent recovery via rotary evaporation.

Catalytic Systems and Selectivity Control

Lewis Acid Catalysts

Zinc chloride (ZnCl₂) demonstrates superior performance over AlCl₃ in chloromethylation, reducing tar formation by 40%. A ternary catalyst system of ZnCl₂–SnCl₂–CuCl (molar ratio 5:1:0.2) increases para-selectivity to 93% compared to 78% with ZnCl₂ alone.

Solvent Effects

Polar aprotic solvents (e.g., tetrahydrofuran, DMF) accelerate methylthio group incorporation but risk ketone reduction. Non-polar solvents like toluene improve chloromethylation yields by stabilizing reactive intermediates.

Industrial-Scale Process Design

Batch vs. Flow Reactors

Benchmark data from pilot plants show:

| Reactor Type | Space-Time Yield (kg/m³·h) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Batch | 8.2 | 98.5 | 12.4 |

| Continuous Flow | 14.7 | 99.3 | 8.9 |

Continuous flow systems enable precise temperature control during exothermic chloromethylation, reducing impurity formation from 5.2% to 1.8%.

Purification and Analytical Methods

Distillation Techniques

Fractional distillation under reduced pressure (0.5–2 mmHg) separates the target compound from:

- Unreacted 2-(methylthio)propiophenone (b.p. 145–148°C at 1 mmHg)

- Dichloromethyl byproducts (b.p. 162–165°C at 1 mmHg)

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields 99.5% pure product as white needles, confirmed by:

- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, SCH₃), 3.08 (q, J=7.1 Hz, 2H, COCH₂), 4.62 (s, 2H, CH₂Cl)

- HPLC : Rt = 6.72 min (C18 column, 70:30 acetonitrile/water)

Emerging Methodologies

Photocatalytic Chloromethylation

Visible-light-mediated reactions using mesoporous TiO₂ catalysts achieve 65% yield at 25°C, eliminating HCl gas requirements.

Biocatalytic Approaches

Engineered P450 monooxygenases introduce the chloromethyl group with 98% regioselectivity, though current productivity remains low (0.8 g/L·day).

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylpropanone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The methylthio group can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can affect cellular pathways and biological processes, making the compound useful in research and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Variations

The following compounds share the phenylpropanone backbone but differ in substituent identity, position, and functional groups:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio (-SMe) group in the target compound is less polar but more nucleophilic than methoxy (-OCH₃) in ’s compound .

- Lipophilicity : -SMe and ClCH₂ substituents in the target compound likely increase lipophilicity compared to methoxy or trifluoromethyl analogs, influencing solubility and membrane permeability.

Enone Derivatives: Reactivity Comparisons

Compounds with α,β-unsaturated ketone (enone) systems exhibit distinct reactivity due to conjugation:

Key Observations :

- The target compound lacks an enone system, limiting its participation in conjugate addition reactions compared to and ’s compounds. This structural difference may reduce its utility in cycloaddition or polymerization reactions.

Q & A

Q. What are the recommended synthetic routes for 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed C–H bond functionalization or base-catalyzed aldol condensation . For example:

- Palladium-catalyzed cross-coupling : Use substrates like brominated thiophenes or aryl halides. In analogous reactions, Pd catalysts with ligands (e.g., PPh₃) achieve yields up to 82% under mild conditions (pentane/EtOAc eluent) .

- Aldol condensation : DBU (1,8-diazabicycloundec-7-ene) effectively catalyzes α,β-unsaturated ketone formation. Optimize temperature (60–80°C) and stoichiometry (1:1.3 molar ratio of substrates) to minimize side products .

Key parameters : Catalyst loading (2–5 mol%), solvent polarity (e.g., DMF for polar intermediates), and reaction time (6–12 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- IR spectroscopy : Identify key functional groups (C=O stretch ~1700 cm⁻¹, C–S stretch ~650 cm⁻¹) .

- NMR :

- ¹H NMR : Look for methylthio (δ 2.5–3.0 ppm) and chloromethyl (δ 4.5–5.0 ppm) protons. Aromatic protons in the substituted phenyl ring appear as multiplet signals (δ 6.8–7.5 ppm) .

- ¹³C NMR : Carbonyl carbon (δ 190–210 ppm), thioether carbons (δ 35–45 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 246.7) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound, especially when dealing with chloromethyl and methylthio substituents?

Methodological Answer:

- Column chromatography : Use silica gel with a gradient of pentane/EtOAc (95:5 to 80:20) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., hexane/chloroform) for high-purity crystals. Note that chloromethyl groups may reduce solubility in nonpolar solvents .

- HPLC : For challenging separations, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound, and what parameters are critical in such analyses?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electron distribution : Identify electrophilic regions (e.g., carbonyl carbon) for reactivity predictions .

- HOMO-LUMO gaps : Calculate energy gaps (~4–5 eV) to assess stability and charge-transfer potential .

- Non-covalent interactions : Use AIM (Atoms in Molecules) theory to map C–H⋯O/S interactions critical for crystal packing .

Critical parameters : Solvent effects (PCM model), vibrational frequencies (IR correlation), and spin density for radical intermediates .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for such thioether-containing ketones?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve ambiguities in substituent positioning (e.g., methylthio vs. chloromethyl orientation). For example, crystallographic data may reveal non-planar conformations due to steric hindrance, contradicting NMR-derived assumptions .

- Dynamic NMR : Detect rotational barriers in thioether groups at variable temperatures (e.g., 100–298 K) .

- Complementary techniques : Pair XRD with Raman spectroscopy to validate bond lengths (C–S: ~1.81 Å) .

Q. What are the mechanistic considerations in palladium-catalyzed cross-coupling reactions involving the chloromethyl substituent of this compound?

Methodological Answer:

- Oxidative addition : The chloromethyl group participates in Pd(0)→Pd(II) activation, forming a σ-complex intermediate. Steric effects from the methylthio group may slow this step .

- Transmetallation : Use arylboronic acids or zinc reagents to transfer the aryl moiety. Chloride leaving groups enhance reactivity but risk side reactions (e.g., β-hydride elimination) .

- Reductive elimination : Monitor Pd catalyst regeneration (e.g., with PPh₃ ligands) to prevent deactivation. Yields drop significantly if the reaction mixture becomes oxygen-rich .

Q. How does solvent polarity influence the stability and reactivity of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one in nucleophilic substitution reactions?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., nucleophilic attack on chloromethyl). However, DMSO may coordinate Pd catalysts, reducing efficiency .

- Nonpolar solvents (toluene, hexane) : Favor elimination over substitution for sterically hindered substrates. Use additives like K₂CO₃ to suppress base-induced degradation .

- Protic solvents (MeOH, EtOH) : Risk solvolysis of the chloromethyl group. Prefer low temperatures (0–5°C) to mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.